

Application Notes and Protocols for Astatine-211

Radiolabeling of Monoclonal Antibodies

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Compound of Interest

Compound Name: Astatine

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Introduction

Astatine-211 (^{211}At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its potent and localized cytotoxic effects.^{[1][2]} Its 7.2-hour half-life is well-suited for conjugation with monoclonal antibodies (mAbs), which can selectively deliver the α -emitter to tumor cells.^{[1][2]} However, the unique chemistry of **astatine** and the challenges of working with a short-lived, high-activity radionuclide necessitate well-defined and robust radiolabeling protocols.^{[3][4]}

These application notes provide an overview of the common strategies for labeling monoclonal antibodies with **astatine-211**, detailed experimental protocols, and a summary of key performance data from published studies.

Radiolabeling Strategies

The two primary strategies for labeling monoclonal antibodies with **astatine-211** are direct and indirect astatination.

- **Direct Astatination:** This method involves the direct electrophilic substitution of **astatine** onto the antibody, typically at tyrosine or histidine residues. While seemingly straightforward, direct astatination often requires harsh conditions that can denature the antibody and generally results in low in vivo stability of the At-C bond.^{[2][3]}

- Indirect Astatination: This is the more widely used and reliable approach. It involves a two-step process where a bifunctional coupling agent (linker) is first astatinated and then conjugated to the monoclonal antibody.^[1] This method offers greater control over the reaction conditions, preserves the immunoreactivity of the antibody, and results in more stable radioconjugates.^{[1][5]} The most common approach for indirect labeling involves the use of N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE) or similar precursors to form N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB), which then reacts with lysine residues on the antibody.^{[1][5][6]}

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the **astatine-211** radiolabeling of monoclonal antibodies.

Labeling Method	Antibody/ Fragment	Bifunctional Linker	Radiochemical Yield (%)	Specific Activity	Immunoreactivity (%)	Reference
Indirect (Two-Step)	Trastuzumab	N-succinimidy-3-(trimethylstannyl)benzoate	68-81	up to 1 GBq/mg	-	[6]
Indirect (Two-Step)	81C6	N-succinimidy-3-(trimethylstannyl)benzoate	-	up to 4 mCi/mg	High	[5]
Indirect (Two-Step)	Murine 81C6 mAb	N-succinimidy-3-[²¹¹ At]astato benzoate (SAB)	56 ± 18 (conjugation yield)	100 MBq/mg	92	[7][8]
Indirect (Two-Step)	Chimeric 81C6	N-succinimidy-3-[²¹¹ At]astato benzoate	76 ± 8 (coupling yield)	-	83.3 ± 5.3	[9][10]
Indirect (One-Step)	Trastuzumab	N-succinimidy-3-(trimethylstannyl)benzoate	>70	-	-	[11]
Indirect	Anti-HER2 Nanobody	Boc ₂ -SGMTB,	>95 (radiochem	-	-	[12]

	2Rs15d	m-MeATE, MSB	ical purity)			
Indirect	Anti-HER2 sdAb 5F7	[(²¹¹ At)]SA GMB, iso-[(²¹¹ At)]SA GMB	>98 (radiochemical purity)	-	>80	[13]

Antibody Conjugate	In Vitro/In Vivo Model	Key Stability/Efficacy Findings	Reference
[²¹¹ At]SAGMB-2Rs15d	SKOV-3 xenografted mice	Minor uptake in normal tissues, rapid kidney clearance.	[12]
Astatinated Nbs with m-MeATE or MSB	SKOV-3 xenografted mice	Elevated uptake in lungs and stomach, indicating some release of ²¹¹ At.	[12]
Directly astatinated trastuzumab	Non-tumor-bearing nude mice	Minor differences in organ uptake compared to the conventional two-step method.	[6]
²¹¹ At-labeled Me1-14 F(ab') ₂	D-54 MG human glioma xenografts	Selective and specific tumor targeting.	[5]
²¹¹ At-labeled trastuzumab	In vitro	Addition of sodium ascorbate protected the conjugate from oxidative stress and maintained stability.	[14][15]

Experimental Protocols

Protocol 1: Indirect Two-Step Radiolabeling of Monoclonal Antibodies using N-succinimidyl 3-^[211At]astatobenzoate (^[211At]SAB)

This protocol is a generalized procedure based on methodologies described in several publications.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- **Astatine-211** (produced via the ²⁰⁹Bi(α,2n)²¹¹At reaction)[\[3\]](#)[\[12\]](#)
- N-succinimidyl 3-trimethylstannylbenzoate (m-MeATE) precursor[\[7\]](#)[\[8\]](#)
- N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Monoclonal antibody (e.g., Trastuzumab, 81C6) in a suitable buffer (e.g., borate buffer, pH 8.5)[\[9\]](#)[\[10\]](#)
- Solvents: Methanol, Acetic acid
- Purification supplies: Size-exclusion chromatography columns (e.g., PD-10), HPLC system.
- Quenching agent: Sodium ascorbate[\[16\]](#)

Procedure:

Step 1: Production and Purification of **Astatine-211**

- Produce **astatine-211** by irradiating a bismuth target with alpha particles.[\[3\]](#)[\[12\]](#)
- Purify the **astatine-211** from the target material, typically via dry distillation.[\[9\]](#)[\[10\]](#)

Step 2: Synthesis of N-succinimidyl 3-^[211At]astatobenzoate (^[211At]SAB)

- Dissolve the purified **astatine-211** in a suitable solvent such as methanol.
- To prevent radiolytic decomposition, N-chlorosuccinimide (NCS) can be added to the methanol used to recover the ²¹¹At.[\[7\]](#)[\[8\]](#)

- Add the m-MeATE precursor to the **astatine-211** solution.
- Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS), to facilitate the electrophilic substitution of the trimethylstannyl group with **astatine-211**.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Allow the reaction to proceed for a short duration (typically a few minutes).

Step 3: Conjugation of [²¹¹At]SAB to the Monoclonal Antibody

- Without prior purification of the [²¹¹At]SAB intermediate, add the reaction mixture to the monoclonal antibody solution buffered at approximately pH 8.5.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The [²¹¹At]SAB will react with the ε-amino groups of lysine residues on the antibody.
- Incubate the reaction mixture for a specified time (e.g., 15-30 minutes) at room temperature.

Step 4: Purification of the ²¹¹At-labeled Monoclonal Antibody

- Quench the reaction by adding a suitable agent like sodium ascorbate.[\[16\]](#)
- Purify the ²¹¹At-labeled mAb from unreacted [²¹¹At]SAB and other small molecules using size-exclusion chromatography (e.g., a PD-10 column).

Step 5: Quality Control

- Radiochemical Purity: Determine the percentage of **astatine-211** successfully conjugated to the antibody using methods like instant thin-layer chromatography (ITLC), sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), or size-exclusion high-performance liquid chromatography (HPLC).[\[8\]](#)
- Immunoreactivity: Assess the binding affinity of the radiolabeled antibody to its target antigen using in vitro cell binding assays.[\[8\]](#)[\[9\]](#)
- Sterility and Apyrogenicity: Perform standard tests to ensure the final product is sterile and free of pyrogens for in vivo applications.[\[7\]](#)[\[8\]](#)

Protocol 2: Direct One-Step Radiolabeling of a Pre-conjugated Monoclonal Antibody

This protocol is a simplified approach that can offer high radiochemical yields.[6][11]

Materials:

- Monoclonal antibody pre-conjugated with N-succinimidyl-3-(trimethylstannyl)benzoate.
- **Astatine-211**
- N-iodosuccinimide (NIS)[6][11]
- Reaction buffer (e.g., citrate buffer, pH 5.5)[16]
- Solvents: Methanol, Acetic acid
- Purification and quality control supplies as in Protocol 1.

Procedure:

Step 1: Preparation of the Immunoconjugate

- Conjugate the monoclonal antibody with the N-succinimidyl-3-(trimethylstannyl)benzoate reagent according to established protocols.
- Purify the resulting immunoconjugate.

Step 2: Astatination of the Immunoconjugate

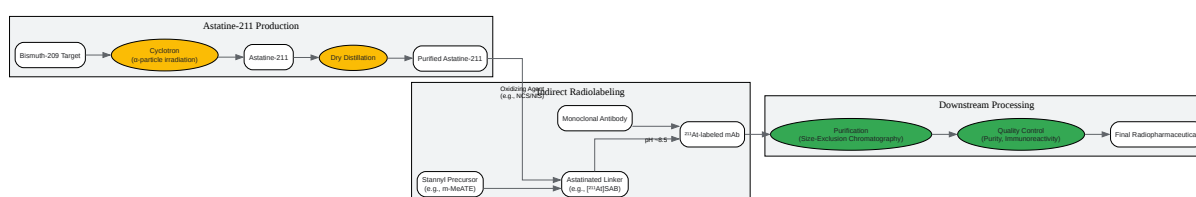
- Activate the purified **astatine-211** with N-iodosuccinimide (NIS) in a methanol/acetic acid solution.[6][11][16]
- Add the activated **astatine** to the immunoconjugate dissolved in a suitable buffer (e.g., citrate buffer, pH 5.5).
- The reaction is typically rapid, often proceeding almost instantaneously.[6][11]

Step 3: Purification and Quality Control

- Purify the ^{211}At -labeled mAb using size-exclusion chromatography.

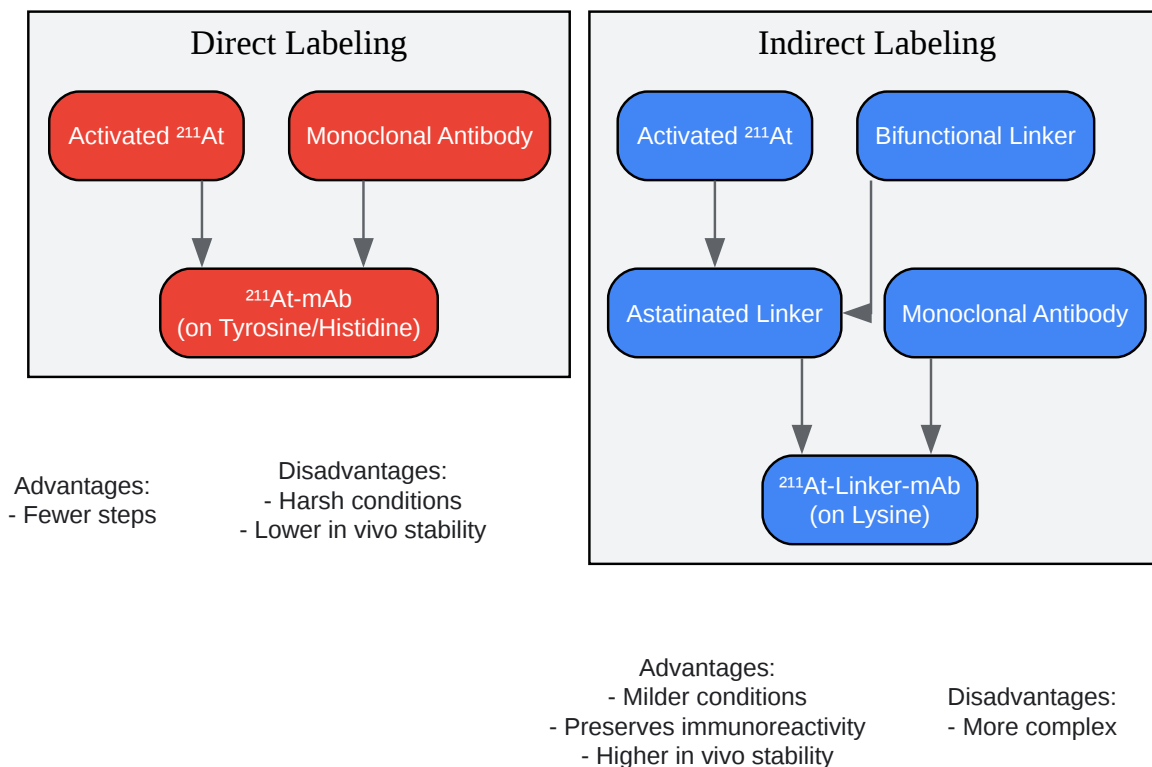
- Perform quality control checks as described in Protocol 1.

Visualizations



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Caption: Workflow for the indirect radiolabeling of monoclonal antibodies with **astatine-211**.



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Caption: Comparison of direct and indirect **astatine**-211 labeling of monoclonal antibodies.

Conclusion

The successful development of **astatine**-211 labeled monoclonal antibodies for targeted alpha therapy relies on well-characterized and reproducible radiolabeling protocols. The indirect labeling strategy, particularly the two-step method using stannyl precursors, is currently the most established and reliable approach, offering high radiochemical yields and preserving the biological function of the antibody. Careful purification and rigorous quality control are essential to ensure the safety and efficacy of the final radiopharmaceutical product. Further research into novel linkers and labeling strategies continues to refine and improve the stability and therapeutic potential of these promising cancer treatments.[3][17][18]

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